5-Methoxy-N-methyl-N-isopropyltryptamine
Overview
Description
5-Methoxy-N-methyl-N-isopropyltryptamine is a synthetic tryptamine derivative that has emerged as a new psychoactive substance (NPS). It is designed to mimic the effects of traditional hallucinogenic compounds found in some mushrooms, such as psilocin and N,N-dimethyltryptamine. This compound has gained attention due to its presence in seizures and its legal status, which, at the time of the studies, had not been banned yet . The compound is known for its psychotomimetic effects, which can vary depending on the substitution of aromatic oxygen substituents .
Synthesis Analysis
The synthesis of related tryptamines, such as 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), has been achieved through the Speeter and Anthony procedure. This method has been characterized using techniques like ESI-MS-MS, ESI-TOF-MS, and NMR, which have also helped identify various side products of the synthesis . Although the synthesis of 5-Methoxy-N-methyl-N-isopropyltryptamine itself is not detailed, the analytical techniques used for 5-MeO-DIPT could be applicable for its characterization.
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-Methoxytryptamine, has been studied using Fourier transform infrared spectra and molecular mechanic calculations (MM3). Conformational analysis has been established using the PM3 method, which could be relevant for understanding the structure of 5-Methoxy-N-methyl-N-isopropyltryptamine as well .
Chemical Reactions Analysis
The chemical reactions of 5-Methoxy-N-methyl-N-isopropyltryptamine have not been explicitly detailed in the provided papers. However, the metabolism and pharmacokinetics of this compound have been studied in vivo using adult male mice. The identification of four metabolites through ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry suggests that the compound undergoes metabolic transformations in the body, with the O-demethylated metabolite and the non-metabolised parent compound proposed as consumption markers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-N-methyl-N-isopropyltryptamine are not directly reported in the provided papers. However, related compounds like 5-MeO-DIPT have been analyzed using gas chromatography-mass spectrometry (GC-MS) for their presence in biological samples, indicating that similar analytical methods could be used to study the physical and chemical properties of 5-Methoxy-N-methyl-N-isopropyltryptamine . Additionally, the placement of 5-MeO-DIPT into Schedule I of the Controlled Substances Act due to its psychoactive properties and potential for abuse suggests that 5-Methoxy-N-methyl-N-isopropyltryptamine may share similar properties and risks .
Scientific Research Applications
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Forensics and Toxicology
- 5-MeO-MiPT is also used in forensics and toxicology . It’s often analyzed in the context of substance abuse cases, where it may be identified in biological samples (like blood or urine).
- The methods of application typically involve gas chromatography (GC) and liquid chromatography (LC), which are suitable techniques for analyzing this compound .
- The outcomes of these analyses would be the identification and quantification of 5-MeO-MiPT in the samples, which could be used as evidence in forensic investigations .
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Chemical Synthesis
- 5-MeO-MiPT is the methyl isopropyl tryptamine base for a series of psychedelic designer drugs, including 5-methoxy MiPT and 4-hydroxy MiPT .
- The methods of application typically involve chemical synthesis .
- The outcomes of these syntheses would be the creation of new compounds for further research .
Safety And Hazards
properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11(2)17(3)8-7-12-10-16-15-6-5-13(18-4)9-14(12)15/h5-6,9-11,16H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDOODBJFVUQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242114 | |
Record name | 5-Methoxy-N-methyl,N-isopropyl tryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-N-methyl-N-isopropyltryptamine | |
CAS RN |
96096-55-8 | |
Record name | 5-Methoxy-N-methyl-N-(1-methylethyl)-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96096-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-N-methyl,N-isopropyl tryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096096558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-N-methyl,N-isopropyl tryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-N-methyl-N-(1-methylethyl)-1H-Indole-3-ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHOXY-N-METHYL-N-ISOPROPYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0P1807EUY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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